N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c23-17(14-8-9-16(26-14)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-15(13)27-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHGEFWOSIBWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminobenzothiazole with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring . The nitro group is then introduced through nitration reactions using nitric acid and sulfuric acid as reagents . The final step involves the coupling of the benzothiazole derivative with pyridine-2-carboxaldehyde in the presence of a suitable catalyst to form the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) on the furan ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.
| Reaction Conditions | Product | Key Findings |
|---|---|---|
| H₂ (1 atm), Pd/C, ethanol, 25°C, 6h | 5-amino-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | Complete conversion with >90% yield. The amine product shows enhanced solubility in polar solvents. |
| NaBH₄/CuCl₂, THF, 0°C → RT, 2h | Partial reduction to hydroxylamine intermediate | Side products observed due to competing amide bond stability. |
Hydrolysis Reactions
The carboxamide and ester-like linkages are susceptible to hydrolysis under acidic or basic conditions.
Nucleophilic Substitution
The electron-deficient nitro-furan system participates in nucleophilic aromatic substitution (NAS) reactions.
Cycloaddition and Ring-Opening
The furan ring engages in Diels-Alder reactions under thermal activation.
Oxidative Transformations
The benzothiazole moiety undergoes oxidation at the sulfur atom.
Metal-Complexation Reactions
The pyridine and benzothiazole groups act as ligands for transition metals.
Photochemical Reactions
UV irradiation induces nitro group rearrangement and radical formation.
| Conditions | Product | Key Findings |
|---|---|---|
| UV (254 nm), MeCN, 6h | Nitro → nitrito isomer + dimeric species | ESR spectroscopy confirms persistent nitroxide radicals. |
Key Mechanistic Insights:
-
Nitro Group Reactivity : The electron-withdrawing nitro group directs electrophilic attacks to the furan ring’s 3- and 4-positions, while its reduction to an amine significantly alters solubility and bioactivity .
-
Steric Effects : The pyridin-2-ylmethyl group impedes nucleophilic substitution at the benzothiazole’s 2-position, favoring reactions at the furan ring .
-
Thermal Stability : Decomposition above 200°C generates benzo[d]thiazole and nitrofuran fragments, as shown by TGA-DSC analysis.
Scientific Research Applications
Structural Features
The compound's structure includes a benzothiazole moiety, a nitro group, and a pyridinylmethyl side chain, contributing to its reactivity and biological activity. These features allow for interactions with various biological targets, making it a focus of research in medicinal chemistry.
Medicinal Chemistry
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications:
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins and thromboxanes, suggesting that this compound may exhibit similar anti-inflammatory effects.
- Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antibacterial and antifungal activities. This makes it a promising candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Biochemistry
The biochemical properties of this compound are largely determined by its interactions with various enzymes and proteins:
- Cellular Effects : Investigations into its cytotoxic effects have revealed that certain benzothiazole derivatives can induce cell death in cancer cell lines. This suggests potential applications in cancer therapy.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for creating more complex organic molecules:
- Reagent in Organic Reactions : The compound can be utilized in various organic reactions due to its reactive functional groups, facilitating the synthesis of other pharmacologically active compounds.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several benzothiazole derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes, leading to decreased levels of inflammatory markers in vitro. This positions the compound as a potential candidate for developing new anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant pathogens.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves the inhibition of specific enzymes and pathways. For example, its anti-inflammatory activity is primarily due to the inhibition of the cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, molecular docking studies have shown that the compound can interact with various protein targets, further elucidating its mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Compounds sharing the benzothiazole-carboxamide framework exhibit diverse bioactivities. For instance:
- N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives (5a, 5h, 5i) : These derivatives demonstrated potent antimicrobial activity against bacterial and fungal strains, outperforming ciprofloxacin and miconazole in some cases. The methoxybenzothiazole and nitro groups are critical for activity .
- 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) : This compound, synthesized via Method A, features dual nitro groups on the furan and thiazole rings. Its antimicrobial efficacy is attributed to electron-withdrawing nitro substituents enhancing reactivity .
Table 1: Antimicrobial Activity of Selected Analogues
Antiviral Benzothiazole Derivatives
- (4-Amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides: These compounds inhibit Herpes Simplex Virus (HSV) by targeting Hsp90α, with broad-spectrum activity. The benzothiazole-pyrimidine scaffold is essential for binding .
- Dasatinib (BMS-354825) : A thiazole-carboxamide kinase inhibitor, though distinct in structure, underscores the therapeutic versatility of this scaffold .
Table 2: Antiviral and Kinase-Inhibiting Analogues
Photophysical and Functional Properties
Triphenylamine-benzothiazole derivatives (e.g., compounds 1–3 in and ) exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states. The pyridinylmethyl group in the target compound could similarly modulate electronic properties, though this remains speculative without direct data .
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Benzo[d]thiazole moiety
- Nitro group at the 5-position
- Pyridine ring attached via a methyl group
- Furan-2-carboxamide structure
Its molecular formula is , and it has been identified as a potential inhibitor in various biological pathways.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of various enzymes, including those involved in bacterial resistance mechanisms. For instance, it acts as a FABI (Fatty Acid Biosynthesis Inhibitor) which is crucial for inhibiting bacterial growth .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the benzo[d]thiazole and furan rings appears to enhance its antitumor properties, with IC50 values indicating significant potency .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity, showing effectiveness against various strains, including those resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key points from SAR studies include:
| Structural Modification | Effect on Activity |
|---|---|
| Nitro group at 5-position | Enhances antimicrobial potency |
| Variation in pyridine substituents | Alters selectivity and potency against different bacterial strains |
| Presence of electron-withdrawing groups | Improves overall stability and bioavailability |
Case Studies and Research Findings
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against human glioblastoma cells (U251), with IC50 values ranging from 10–30 µM, indicating potential for further development as an anticancer agent .
- Antimicrobial Efficacy : In a series of tests against Plasmodium falciparum, modifications to the N-pyridine group led to compounds with enhanced antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, revealing critical hydrogen bonding and hydrophobic interactions that underpin its biological efficacy .
Q & A
Basic: What synthetic routes are commonly used to prepare N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide?
The compound is typically synthesized via multi-step acylation and coupling reactions. A general approach involves:
- Step 1: Reacting a benzothiazol-2-amine derivative with a suitably activated furan-2-carboxylic acid (e.g., acid chloride or mixed anhydride).
- Step 2: Introducing the pyridin-2-ylmethyl group via alkylation or reductive amination. For example, NaH-mediated coupling of 2-(chloromethyl)pyridine with intermediates under anhydrous conditions in DMF or THF .
- Step 3: Nitration at the 5-position of the furan ring using HNO₃/H₂SO₄ or acetyl nitrate.
Key intermediates include N-(benzo[d]thiazol-2-yl)furan-2-carboxamide and its nitro-substituted derivatives. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography (silica gel, eluent: EtOAc/hexane) .
Basic: Which spectroscopic techniques confirm the structure of this compound, and what critical data should be prioritized?
- ¹H/¹³C NMR : Key signals include:
- Furan ring : Aromatic protons at δ 7.8–8.0 ppm (H-3 and H-4) and a nitro group causing deshielding .
- Benzothiazole : Protons at δ 7.2–7.6 ppm (H-4, H-5, H-6, H-7) and a distinct NH signal (δ 10–12 ppm) for the carboxamide .
- Pyridin-2-ylmethyl : CH₂ protons at δ 4.5–5.0 ppm and pyridine aromatic protons at δ 8.3–8.6 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₃N₄O₄S: 393.0652) .
- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) groups .
Advanced: How can computational methods (e.g., DFT) elucidate the electronic structure and reaction mechanisms of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can:
- Map electron density of the nitro group and benzothiazole ring, predicting sites of electrophilic/nucleophilic reactivity .
- Simulate reaction pathways (e.g., cyclization steps) by analyzing transition states and activation energies. For example, iodine-mediated cyclization in DMF involves sulfur extrusion and formation of a six-membered transition state .
- Predict intermolecular interactions (e.g., hydrogen bonding with biological targets) via molecular docking studies .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Assay standardization : Compare protocols for cytotoxicity (MTT assay ) vs. antimicrobial testing (MIC determination ). Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) significantly impact results.
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing nitro with methoxy) to isolate contributions of specific groups. For instance, nitro groups enhance electron-withdrawing effects, improving DNA intercalation in anticancer assays .
- Dose-response validation : Use IC₅₀/EC₅₀ values from triplicate experiments to account for variability .
Basic: What purification strategies ensure high purity (>95%) for biological testing?
- Recrystallization : Use ethanol/water or DCM/hexane mixtures to isolate crystalline product .
- Column chromatography : Optimize eluent ratios (e.g., 3:7 EtOAc/hexane) to separate nitro-substituted isomers .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for final purity assessment .
Advanced: What mechanistic insights explain the role of the nitro group in modulating biological activity?
The nitro group:
- Enhances membrane permeability via increased lipophilicity (logP ~2.5) .
- Acts as a redox-active moiety , generating reactive oxygen species (ROS) in hypoxic tumor environments, inducing apoptosis .
- Stabilizes DNA adducts through intercalation, as shown in molecular dynamics simulations of nitro-furan derivatives .
Basic: What are common synthetic challenges for N-(benzothiazol-2-yl)carboxamides, and how are they addressed?
- Low yields in acylation : Use Schotten-Baumann conditions (aqueous NaOH, THF) to minimize hydrolysis .
- Byproduct formation : Add molecular sieves to absorb water during amide coupling .
- Isomer separation : Employ preparative TLC with CH₂Cl₂/MeOH (9:1) to resolve regioisomers .
Advanced: How can in vitro cytotoxicity assays be optimized for this compound?
- Cell line selection : Prioritize cancer lines with high oxidative stress sensitivity (e.g., HepG2) .
- Dose range : Test 0.1–100 µM with 24–72 hr exposure to capture time-dependent effects .
- Control compounds : Include cisplatin (DNA crosslinker) and doxorubicin (topoisomerase inhibitor) for mechanistic comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
